molecular formula C8H13NO2 B14152808 2,6-Piperidinedione, 3-ethyl-3-methyl- CAS No. 90355-74-1

2,6-Piperidinedione, 3-ethyl-3-methyl-

Cat. No.: B14152808
CAS No.: 90355-74-1
M. Wt: 155.19 g/mol
InChI Key: NTVHPNIYLWFSOL-UHFFFAOYSA-N
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Description

2,6-Piperidinedione, 3-ethyl-3-methyl- is an organic compound belonging to the class of piperidinediones It is characterized by a piperidine ring with two ketone groups at positions 2 and 6, and ethyl and methyl groups at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Piperidinedione, 3-ethyl-3-methyl- typically involves the initial condensation of aromatic aldehydes or cycloalkanones with cyanoacetamide to form α-cyanocinnamides or cycloalkylidenes. These intermediates then undergo Michael addition with ethyl cyanoacetate or diethylmalonate. The resulting compounds are further alkylated by various alkyl halides to produce the desired 2,6-piperidinedione derivatives .

Industrial Production Methods

Industrial production methods for 2,6-Piperidinedione, 3-ethyl-3-methyl- are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,6-Piperidinedione, 3-ethyl-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidinedione derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Piperidinedione, 3-ethyl-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Piperidinedione, 3-ethyl-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Piperidinedione, 3-ethyl-3-methyl- is unique due to its specific substitution pattern at the 3-position, which imparts distinct chemical and biological properties compared to other piperidinedione derivatives. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

CAS No.

90355-74-1

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-ethyl-3-methylpiperidine-2,6-dione

InChI

InChI=1S/C8H13NO2/c1-3-8(2)5-4-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11)

InChI Key

NTVHPNIYLWFSOL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)NC1=O)C

Origin of Product

United States

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